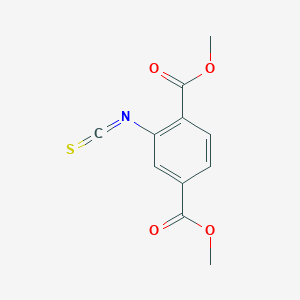

Dimethyl 2-isothiocyanatoterephthalate

Description

Dimethyl 2-isothiocyanatoterephthalate is a dimethyl ester derivative of terephthalic acid functionalized with an isothiocyanate (-N=C=S) group at the 2-position.

Properties

IUPAC Name |

dimethyl 2-isothiocyanatobenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-15-10(13)7-3-4-8(11(14)16-2)9(5-7)12-6-17/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPZHMUMDQEGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 2-isothiocyanatoterephthalate typically involves the reaction of terephthalic acid derivatives with isothiocyanate reagents under controlled conditions. . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Dimethyl 2-isothiocyanatoterephthalate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives when reacted with amines.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts.

Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form corresponding amines and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary from mild to moderate temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Dimethyl 2-isothiocyanatoterephthalate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Dimethyl 2-isothiocyanatoterephthalate involves its ability to react with nucleophiles, such as amines and thiols, forming stable thiourea and thiocarbamate derivatives. These reactions can modify the structure and function of proteins and other biological molecules, making it a valuable tool in biochemical research . The molecular targets and pathways involved include various enzymes and receptors that interact with the isothiocyanate group.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Dimethyl Fumarate (DMF)

Structural Similarity : Both compounds share a dimethyl ester backbone. However, DMF contains a fumarate (α,β-unsaturated dicarboxylate) structure, whereas dimethyl 2-isothiocyanatoterephthalate features a terephthalate (aromatic dicarboxylate) with an isothiocyanate group.

Functional Differences :

- Mechanism and Applications : DMF is an FDA-approved oral therapy for multiple sclerosis (MS), acting via Nrf2 pathway activation and Th2 immune modulation . In contrast, isothiocyanates like this compound are typically used in chemical synthesis (e.g., as crosslinkers or intermediates).

- No analogous therapeutic data exist for this compound.

Hexamethylene Diisocyanate (HDI)

Functional Group Comparison : HDI (CAS 822-06-0) contains two isocyanate (-N=C=O) groups, whereas this compound has a single isothiocyanate (-N=C=S) group.

Reactivity and Hazards :

- Isocyanates (e.g., HDI) are highly reactive, forming polyurethanes in industrial applications but posing respiratory and dermal toxicity risks . Isothiocyanates exhibit similar reactivity but are less volatile and more stable in aqueous environments.

- HDI’s GHS classification emphasizes hazards like skin corrosion and respiratory sensitization, but analogous data for this compound are unavailable .

Benzilic Acid Derivatives

describes benzilic acid (2-hydroxy-2,2-diphenylacetic acid), which shares an aromatic carboxylic acid structure but lacks ester or isothiocyanate groups. This highlights the diversity in functional group-driven applications: benzilic acid is used in organic synthesis, whereas this compound’s reactivity may favor polymer or bioconjugate chemistry .

Data Table: Comparative Analysis

Research Findings and Gaps

- Therapeutic Potential: While DMF’s clinical success underscores the importance of ester modifications in drug design, this compound’s isothiocyanate group may limit its biocompatibility but enhance utility in materials science .

- Naming and Identification : emphasizes the need for precise CAS number verification to avoid confusion with structurally similar compounds (e.g., toluene diisocyanates) .

Biological Activity

Dimethyl 2-isothiocyanatoterephthalate (DMIT) is a compound of significant interest in biological research, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 251.26 g/mol

DMIT is characterized by the presence of an isothiocyanate functional group, which is known for its diverse biological activities.

Isothiocyanates are known to exert various biological effects through multiple mechanisms:

- Antioxidant Activity : DMIT may enhance the body's antioxidant defenses, reducing oxidative stress.

- Enzyme Inhibition : It can inhibit certain enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : DMIT has been shown to affect the expression of genes related to detoxification and apoptosis.

Anticancer Properties

Research indicates that DMIT exhibits potential anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. The compound was effective against various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Effects

DMIT has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Case Studies

-

Cancer Cell Line Study :

- Objective : To evaluate the anticancer effects of DMIT on MCF-7 breast cancer cells.

- Findings : Treatment with DMIT resulted in a significant decrease in cell viability and increased apoptosis markers such as Annexin V positivity.

- : DMIT could be a promising candidate for further development as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity of DMIT against Staphylococcus aureus.

- Findings : DMIT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.

- : The results suggest that DMIT could serve as a lead compound in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.